Alliin

Description

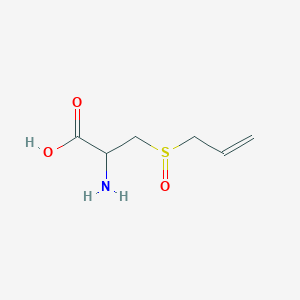

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-prop-2-enylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHLIQGRKRUKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871763 | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17795-27-6, 556-27-4 | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, 3-(2-propenylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(allylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of Allicin: A Technical Guide to Alliin's Role as a Precursor in Garlic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allicin (B1665233), a potent organosulfur compound derived from garlic (Allium sativum), is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cardioprotective effects. However, allicin itself is not present in intact garlic cloves. Instead, it is rapidly synthesized from its stable precursor, the non-proteinogenic amino acid alliin, upon tissue damage. This transformation is catalyzed by the enzyme alliinase. This technical guide provides an in-depth exploration of the biochemical conversion of this compound to allicin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of garlic-derived compounds.

The Biochemical Pathway: From this compound to Allicin

The formation of allicin is a classic example of a defense mechanism in plants, where a stable precursor is rapidly converted into a biologically active compound in response to physical damage.

The Precursor: this compound

This compound ((+)-S-allyl-L-cysteine sulfoxide) is a sulfoxide (B87167) derivative of the amino acid cysteine.[1] In intact garlic cells, this compound is localized in the cytoplasm, physically separated from the enzyme responsible for its conversion.[2]

The Enzyme: Alliinase

Alliinase (this compound lyase, EC 4.4.1.4) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2] It is sequestered within the vacuoles of garlic cells. This compartmentalization prevents the premature conversion of this compound to allicin.

The Conversion Process

When garlic cloves are crushed, chopped, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with this compound. The enzymatic reaction proceeds as follows:

-

Enzymatic Cleavage: Alliinase catalyzes the cleavage of the C-S bond in this compound.[3] This reaction yields two intermediate molecules: allylsulfenic acid and dehydroalanine.[4]

-

Spontaneous Condensation: Two molecules of the highly reactive allylsulfenic acid then spontaneously and rapidly condense to form one molecule of allicin (diallyl thiosulfinate).[4]

This entire process, from tissue damage to allicin formation, is remarkably rapid, often completing within seconds at room temperature.[5]

Quantitative Data

The concentrations of this compound and allicin can vary significantly depending on the garlic cultivar, growing conditions, and processing methods.

This compound and Allicin Content in Garlic

| Garlic Type/Cultivar | This compound Content (mg/g fresh weight) | Allicin Content (mg/g fresh weight) | Reference |

| Fresh Garlic (general) | ~9.0 | ~4.0 | [6] |

| Iraqi Garlic (aqueous extract) | 17.9 ppm (in extract) | 23.94 ppm (in extract) | [3][7] |

| French Garlic (aqueous extract) | - | 0.56 ppm (in extract) | [3] |

| Chinese Garlic (aqueous extract) | 4.3 ppm (in extract) | - | [3] |

| Various Cultivars | - | 20.73 - 24.31 | [8] |

Kinetic Parameters of Alliinase

The efficiency of the conversion of this compound to allicin is described by the Michaelis-Menten kinetic parameters, Vmax and Km. Vmax represents the maximum reaction rate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.[9][10]

| Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Cupriavidus necator | 0.83 | 74.65 | 7.0 | 35 | [11] |

| Garlic (Allium sativum) | - | - | 7.0 | - | [2] |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvic acid per minute.[12]

Stability of Allicin

Allicin is an unstable molecule, and its degradation is influenced by factors such as temperature, pH, and solvent.

| Condition | Stability/Half-life | Reference |

| pH 5.0-6.0 (room temp) | Most stable | [13][14] |

| pH > 11 or < 1.5 (room temp) | Degrades within 0.5h, undetectable after 2h | [13][14] |

| Temperature > 40°C | Rapid degradation | [13][14] |

| Temperature > 70°C | Very rapid degradation | [13][14] |

| Aqueous solution (room temp) | Stable for up to 5 days | [13] |

| Aqueous extract (4°C) | Half-life of approximately 1 year | [15] |

| Aqueous extract (37°C) | Half-life of approximately 1 day | [15] |

Experimental Protocols

Accurate quantification of this compound and allicin, as well as the determination of alliinase activity, are crucial for research and development.

Extraction of Allicin from Fresh Garlic for HPLC Analysis

Methodology:

-

Peel the outer skin from a minimum of four fresh garlic cloves.[16]

-

Crush the cloves using a garlic press.[16]

-

Collect the pressed garlic mash and mix thoroughly.

-

Accurately weigh 700-900 mg of the pressed mash into a 50 mL centrifuge tube.[17]

-

Using a volumetric pipette, add 25 mL of cold (refrigerated) deionized water to the tube.[16]

-

Immediately cap the tube and shake vigorously for 30 seconds.[17]

-

Add an additional 25 mL of cold deionized water and shake for another 30 seconds.[16]

-

Immediately filter the extract through a 0.45 µm syringe filter into an HPLC vial.[16]

-

Proceed with HPLC analysis immediately to minimize allicin degradation.[16]

Quantification of Allicin by HPLC

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[16]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 50:50 v/v).[18]

-

Flow Rate: 0.5 - 1.0 mL/min.[16]

-

Injection Volume: 10 - 20 µL.[16]

-

Column Temperature: Ambient or controlled at 25 °C.[16]

-

UV Detection: 254 nm.[18]

Calibration:

A standard curve should be prepared using a purified allicin standard of known concentrations (e.g., in the range of 1-20 µg/mL).[18] The peak area of allicin in the samples is then compared to the standard curve to determine its concentration.

Spectrophotometric Assay for Alliinase Activity

This method indirectly measures alliinase activity by quantifying the pyruvate (B1213749) produced during the conversion of this compound to allicin.

Reagents and Materials:

-

This compound solution (e.g., 40 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 20 mM)

-

Sodium phosphate buffer (50 mM, pH 7.0)

-

Enzyme extract (e.g., crude garlic extract or purified alliinase)

-

Reagents for pyruvate detection (e.g., 2,4-dinitrophenylhydrazine (B122626) - DNPH)

-

Spectrophotometer

Procedure:

-

Prepare a standard assay mixture containing 40 mM this compound, 20 mM PLP, and 50 mM sodium phosphate buffer (pH 7.0).[12]

-

Add 100 µL of the enzyme solution to the assay mixture in a total volume of 1.0 mL.[12]

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 35 °C).

-

At specific time intervals, stop the reaction and measure the amount of pyruvic acid produced using a suitable method, such as the DNPH method, which involves a colorimetric reaction that can be measured at 515 nm.[12]

-

One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvic acid per minute under the specified conditions.[12]

A simpler, more direct spectrophotometric assay for allicin involves its reaction with 2-nitro-5-thiobenzoate (NTB) or 4-mercaptopyridine (B10438) (4-MP), where the decrease in absorbance is monitored.[4]

Conclusion

The conversion of this compound to allicin is a pivotal biochemical event that unlocks the therapeutic potential of garlic. Understanding the intricacies of this process, from the enzymatic kinetics to the stability of the final product, is essential for the effective development of garlic-based pharmaceuticals and nutraceuticals. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and scientists in this field, enabling standardized and reproducible investigations into the fascinating chemistry and pharmacology of allicin.

References

- 1. Quantitative Determination of Allicin and this compound from Garlic by HPLC* | Semantic Scholar [semanticscholar.org]

- 2. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. A spectrophotometric assay for allicin, this compound, and alliinase (this compound lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Allicin and this compound from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Concentration of Allicin in Garlic - Issuu [issuu.com]

- 15. benchchem.com [benchchem.com]

- 16. nature4science.com [nature4science.com]

- 17. phcog.com [phcog.com]

- 18. A spectrophotometric assay for allicin and alliinase (this compound lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

Alliin's Anti-Inflammatory Effects in In-Vitro Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of alliin, a primary bioactive compound found in garlic (Allium sativum), as demonstrated in various in-vitro models. The document synthesizes quantitative data, details experimental methodologies, and visualizes key molecular pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.

Quantitative Analysis of this compound's Anti-Inflammatory Activity

This compound has been shown to modulate the expression and production of key inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative effects of this compound on various inflammatory markers in well-established in-vitro models.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated 3T3-L1 Adipocytes

| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Gene | Method | Result | Citation |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | IL-6 | RT-PCR | Prevents LPS-induced increase in mRNA expression | [1] |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | MCP-1 | RT-PCR | Prevents LPS-induced increase in mRNA expression | [1] |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | Egr-1 | RT-PCR | Prevents LPS-induced increase in mRNA expression | [1] |

Table 2: Effect of this compound on Pro-inflammatory Protein Levels and Signaling in LPS-Stimulated 3T3-L1 Adipocytes

| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Protein | Method | Result | Citation |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | IL-6 | Western Blot | Prevents LPS-induced increase in protein levels | [1] |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | MCP-1 | Western Blot | Prevents LPS-induced increase in protein levels | [1] |

| 3T3-L1 Adipocytes | 100 ng/mL LPS for 1h | 100 µmol/L (pre-treatment for 24h) | Phosphorylated ERK1/2 | Western Blot | Decreased phosphorylation, nearly to control levels | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in the cellular response to inflammatory stimuli. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the cell surface triggers a phosphorylation cascade that ultimately activates ERK1/2. Activated (phosphorylated) ERK1/2 then translocates to the nucleus to activate transcription factors responsible for the expression of pro-inflammatory genes. In-vitro studies demonstrate that this compound pretreatment significantly reduces the LPS-induced phosphorylation of ERK1/2 in 3T3-L1 adipocytes, thereby inhibiting downstream inflammatory gene expression.[1]

The NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including various cytokines and chemokines, and initiates their transcription. Studies suggest that this compound inhibits the LPS-induced activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative analysis of this compound's anti-inflammatory effects.

General Experimental Workflow

The in-vitro assessment of this compound's anti-inflammatory properties typically follows a standardized workflow, from cell culture and stimulation to the analysis of inflammatory markers.

Cell Culture and Treatment (3T3-L1 Adipocytes)

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically used for experiments 8-12 days post-differentiation.

-

This compound Pre-treatment: Mature 3T3-L1 adipocytes are pre-incubated with varying concentrations of this compound (e.g., 100 µmol/L) in serum-free DMEM for 24 hours.[1]

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli for 1 hour to induce an inflammatory response.[1]

RNA Extraction and Real-Time PCR (RT-PCR)

-

RNA Extraction: Total RNA is extracted from the treated 3T3-L1 adipocytes using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's protocol. The concentration and purity of the extracted RNA are determined by spectrophotometry at 260/280 nm.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., IL-6, MCP-1) and a housekeeping gene (e.g., β-actin), and SYBR Green PCR master mix.

-

Thermocycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Protein Extraction and Western Blotting

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-IL-6, anti-MCP-1, anti-β-actin) at appropriate dilutions (typically 1:1000) in TBST with 5% BSA.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:2000 to 1:5000 for 1-2 hours at room temperature.

-

Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of target proteins is normalized to the corresponding loading control (e.g., β-actin or total ERK1/2).

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to suppress the production of pro-inflammatory cytokines and inhibit key signaling pathways, namely the MAPK/ERK and NF-κB cascades, provides a solid mechanistic basis for its observed effects. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic applications of this compound in inflammatory diseases. Future in-vitro studies could explore the effects of this compound in other relevant cell types (e.g., macrophages, endothelial cells) and delve deeper into its direct molecular targets within these inflammatory pathways.

References

- 1. This compound, a garlic organosulfur compound, ameliorates gut inflammation through MAPK-NF-κB/AP-1/STAT-1 inactivation and PPAR-γ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the multitarget mechanism of this compound activating autophagy based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Alliin in Garlic (Allium sativum): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alliin (S-allyl-L-cysteine sulfoxide) is the primary, stable precursor to the potent, yet transient, bioactive compound allicin (B1665233), which is responsible for the characteristic aroma and many of the therapeutic properties of fresh garlic (Allium sativum). Understanding the intricate biosynthetic pathway of this compound is crucial for the standardization of garlic-based products and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting key enzymes, intermediates, and their cellular localization. It includes a compilation of quantitative data, detailed experimental protocols for the quantification of key compounds and enzyme activity assays, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for research and development purposes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Allium sativum is a multi-step enzymatic process primarily originating from glutathione. The pathway involves the formation of γ-glutamyl peptide intermediates, followed by deglutamylation and a final S-oxygenation step. The key enzymes involved are γ-glutamyl transpeptidases (GGTs) and a flavin-containing monooxygenase (FMO).

The proposed pathway initiates with the S-allylation of glutathione. The subsequent removal of glycine (B1666218) and the γ-glutamyl group, followed by S-oxygenation, leads to the formation of this compound.[1][2] An important aspect of this pathway is the order of deglutamylation and S-oxygenation. Evidence suggests that the intermediate γ-glutamyl-S-allyl-L-cysteine is predominantly deglutamylated first to produce S-allyl-L-cysteine (SAC), which is then S-oxygenated to form this compound.[1]

Below is a diagrammatic representation of the core biosynthetic pathway.

Cellular Localization and Allicin Formation

A critical aspect of garlic's biochemistry is the spatial separation of this compound and the enzyme alliinase (EC 4.4.1.4) within the plant cell. This compound is synthesized and stored in the cytoplasm of garlic clove cells.[3] In contrast, the enzyme alliinase is sequestered within the cell's vacuoles.[4] This compartmentalization prevents the premature conversion of this compound.

Upon cellular disruption, such as crushing or cutting, the vacuolar membrane is ruptured, releasing alliinase into the cytoplasm. The enzyme then rapidly catalyzes the conversion of this compound into the highly reactive and odorous compound, allicin (diallyl thiosulfinate), along with pyruvate (B1213749) and ammonia.[5][6] Allicin is unstable and quickly transforms into a variety of other sulfur-containing compounds.[7]

Quantitative Data

The concentration of this compound and its precursors, as well as the kinetic properties of the involved enzymes, are critical parameters for quality control and research. The following tables summarize available quantitative data.

Table 1: Concentration of this compound and Precursors in Fresh Garlic

| Compound | Concentration Range (µg/g fresh weight) | Reference(s) |

| This compound | ~9000 (0.9%) | [8] |

| S-Allyl-L-cysteine (SAC) | 19.0 - 1736.3 | [4][9] |

Note: Concentrations can vary significantly based on garlic cultivar, growing conditions, and storage.

Table 2: Kinetic Parameters of Key Enzymes in the this compound/Allicin Pathway

| Enzyme | Substrate | Km (mM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Alliinase | This compound | 0.83 - 4.45 | 74.65 U/mg | 193 | 6.5 - 8.0 | 35 | [5] |

| AsFMO | Allyl mercaptan | - | - | - | - | - | [10][11] |

| AsFMO | S-Allyl-L-cysteine | Negligible Activity | - | - | - | - | [10][11] |

| γ-Glutamyl Transpeptidase | - | - | - | - | 5.0 - 7.0 | 50 - 70 | [12] |

Note: The kinetic data for AsFMO suggest that S-allyl-L-cysteine may not be its primary in vivo substrate, or that other factors are involved in the S-oxygenation step.[10][11] The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.[13][14] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.[13][14]

Experimental Protocols

Accurate quantification of this compound and the activity of its biosynthetic enzymes are essential for research and quality assessment. The following section provides detailed methodologies for key experimental procedures.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the extraction and quantification of this compound from fresh garlic.

Materials:

-

Fresh garlic cloves

-

Deionized water, cold (4°C)

-

0.45 µm syringe filters

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 3.9 x 150 mm, 5 µm)

-

This compound standard

Procedure:

-

Sample Preparation: a. Peel and accurately weigh a known amount of fresh garlic cloves. b. Homogenize the cloves in a predefined volume of cold deionized water or a methanol/water mixture. c. Vigorously shake the mixture for approximately 1-2 minutes. d. Centrifuge the homogenate to pellet solid debris.

-

Extraction: a. Collect the supernatant. b. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 30:70 v/v), sometimes with additives like sodium dodecylsulfate (0.05%).[7] b. Flow Rate: 0.5 - 1.0 mL/min.[15] c. Column Temperature: Ambient or controlled at 25°C.[15] d. Injection Volume: 10 - 20 µL.[15] e. Detection: UV detector set at 210 nm.[7][16]

-

Quantification: a. Prepare a standard curve using a series of known concentrations of the this compound standard. b. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[8]

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is based on a colorimetric assay using a synthetic substrate.

Materials:

-

Garlic tissue extract (enzyme source)

-

96-well microplate

-

Microplate reader (405-420 nm)

-

L-γ-glutamyl-p-nitroanilide (GGPNA) substrate solution

-

Glycylglycine solution

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

p-nitroaniline (pNA) for standard curve

Procedure:

-

Enzyme Extraction: a. Homogenize fresh garlic tissue in an appropriate extraction buffer. b. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Standard Curve Preparation: a. Prepare a dilution series of pNA standard in the assay buffer in the 96-well plate.

-

Assay Reaction: a. In separate wells, add a small volume (e.g., 10-20 µL) of the enzyme extract.[17] b. Prepare a working solution containing the assay buffer, GGPNA, and glycylglycine. c. Initiate the reaction by adding the working solution to the wells containing the enzyme extract.[17]

-

Measurement: a. Incubate the plate at the optimal temperature (e.g., 37°C). b. Measure the absorbance at 405-420 nm kinetically over a period of time (e.g., 30-60 minutes). The rate of increase in absorbance is proportional to the GGT activity.

-

Calculation: a. Calculate the rate of pNA formation using the standard curve. b. One unit of GGT activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the assay conditions.

Flavin-containing Monooxygenase (FMO) Activity Assay

This protocol measures FMO activity by monitoring the oxidation of NADPH.

Materials:

-

Purified or partially purified FMO from garlic

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

NADPH solution

-

Substrate solution (e.g., L-cysteine or allyl mercaptan)[10]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)[10]

Procedure:

-

Reaction Mixture Preparation: a. In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 0.1 mM), and the desired concentration of the substrate.[10]

-

Reaction Initiation: a. Initiate the reaction by adding a small amount of the FMO enzyme solution (e.g., 1 µM final concentration).[10]

-

Measurement: a. Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 2 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[10]

-

Calculation: a. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1). This rate is indicative of the FMO activity.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Allium sativum is a well-coordinated enzymatic process, culminating in the storage of this stable precursor in the cytoplasm. The subsequent rapid, damage-induced conversion to allicin underscores a sophisticated defense mechanism. While the key enzymes, GGTs and an FMO, have been identified, further research is needed to fully elucidate the regulatory mechanisms of the pathway and to definitively identify the in vivo substrate for the S-oxygenation step. A thorough understanding of these processes, supported by robust quantitative and methodological frameworks as outlined in this guide, is paramount for harnessing the full therapeutic potential of garlic and its bioactive compounds.

References

- 1. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-Allyl cysteine in garlic (Allium sativum): Formation, biofunction, and resistance to food processing for value-added product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. Quantitative Determination of Allicin and this compound from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Allyl cysteine in garlic (Allium sativum): Formation, biofunction, and resistance to food processing for value-added product development. | Semantic Scholar [semanticscholar.org]

- 10. Structure and function of a flavin-dependent S-monooxygenase from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. benchchem.com [benchchem.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. benchchem.com [benchchem.com]

Unlocking Nature's Pharmacy: A Technical Guide to Molecular Docking for Alliin Target Identification

For Immediate Release

Shanghai, China – December 18, 2025 – In the quest for novel therapeutic agents, natural compounds present a vast and largely untapped resource. Alliin, a prominent sulfur-containing compound from garlic (Allium sativum), has long been recognized for its potential health benefits.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of molecular docking studies to identify and validate the protein targets of this compound, paving the way for evidence-based development of new pharmaceuticals.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique is instrumental in modern drug discovery for screening virtual libraries of compounds against a protein target and for proposing the binding mode of a ligand at the molecular level.

Identified Potential Protein Targets of this compound

Through a comprehensive review of in silico studies, several potential protein targets for this compound have been identified. These targets are implicated in a range of cellular processes, including inflammation, cancer signaling, and autophagy. The binding affinities of this compound to these targets, often expressed as a docking score or binding energy, provide a quantitative measure of the potential interaction.

A study combining network pharmacology and molecular docking predicted that this compound could bind to several key proteins, with particularly good binding scores for AKT1 and EGFR.[1][4] These proteins are crucial nodes in the PI3K-AKT signaling pathway, which is frequently dysregulated in cancer.[1][4] Another in silico analysis focused on inflammatory pathways identified High Mobility Group Box 1 (HMGB-1) and Interleukin-6 (IL-6) as potential targets for this compound in the context of alcoholic hepatitis.[5][6] Furthermore, molecular docking studies have explored the interaction of this compound and its derivatives with other targets such as the estrogen receptor alpha (ER-alpha) in breast cancer.[7]

The table below summarizes the quantitative data from various molecular docking studies, offering a comparative view of this compound's potential binding affinities.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Potential Therapeutic Area |

| AKT1 | - | High Affinity | Leu 275, Tyr 315, Ala 317 | Cancer, Autophagy |

| EGFR | - | High Affinity | Thr 10, Glu 42, Asn 12, Thr 44, His 23 | Cancer, Autophagy |

| SRC | - | High Affinity | Phe 405 | Cancer, Autophagy |

| MAPK1 | - | High Affinity | - | Cancer, Autophagy |

| HSP90AB1 | - | High Affinity | - | Cancer, Autophagy |

| HMGB-1 | - | Favorable Binding Affinity | - | Inflammation |

| IL-6 | - | Favorable Binding Affinity | - | Inflammation |

| Estrogen Receptor-alpha (3ERT) | 3ERT | -4.8 | - | Breast Cancer |

Note: The docking scores and interacting residues are based on the cited literature. A lower docking score generally indicates a more favorable binding interaction. Dashes indicate where specific data was not provided in the source material.

Core Experimental Protocols in Molecular Docking

The successful application of molecular docking relies on a series of well-defined computational steps. The following protocols outline the typical workflow for a molecular docking study aimed at identifying this compound's protein targets.

Protein Preparation

-

Target Selection and Retrieval: Identify potential protein targets based on literature review or bioinformatics analysis. Download the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using software like AutoDockTools or Chimera. This step is crucial for accurate electrostatic interaction calculations.

-

Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and to obtain a more stable conformation.

Ligand Preparation

-

Ligand Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (PubChem CID: 87310).[4]

-

Ligand Optimization: Perform energy minimization on the this compound structure to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds in the this compound molecule. This allows the docking software to explore different conformations of the ligand during the docking process.

Molecular Docking Simulation

-

Grid Box Definition: Define a 3D grid box that encompasses the putative binding site on the target protein. The size and center of the grid box are critical parameters that guide the docking simulation.

-

Docking Algorithm Selection: Choose an appropriate docking algorithm. Commonly used algorithms include Lamarckian Genetic Algorithm (as in AutoDock) and empirical scoring functions.

-

Execution of Docking Runs: Perform multiple independent docking runs to ensure robust sampling of the ligand's conformational space and to increase the confidence in the predicted binding mode.

-

Analysis of Docking Results: Analyze the docking results by clustering the ligand poses based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

Post-Docking Analysis

-

Visualization of Binding Interactions: Visualize the predicted binding mode of this compound within the active site of the target protein using molecular graphics software.

-

Identification of Key Interactions: Identify the key amino acid residues involved in the interaction with this compound, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Binding Affinity Estimation: The docking software provides an estimated binding affinity (docking score) for the predicted complex.

Visualizing the Molecular Landscape

To better understand the biological context of this compound's potential targets and the workflow of molecular docking, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

Molecular docking has proven to be an invaluable tool in the preliminary identification of potential protein targets for this compound. The in silico evidence strongly suggests that this compound's therapeutic effects may be mediated through its interaction with key proteins in inflammatory and cancer-related signaling pathways.

It is imperative that these computational predictions are followed by experimental validation. Techniques such as in vitro binding assays, enzyme activity assays, and cell-based assays are essential to confirm the interactions and to elucidate the functional consequences of this compound binding to its putative targets. The integration of computational and experimental approaches will undoubtedly accelerate the translation of this compound's therapeutic potential into novel, effective treatments for a range of human diseases.

References

- 1. Study on the multitarget mechanism of this compound activating autophagy based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Description: An in silico analysis of the binding affinity of this compound from Allium sativum L. targeting HMGB-1 and IL-6 inflammatory cascade [aunilo.uum.edu.my]

- 6. "An in silico analysis of the binding affinity of this compound from Allium sa" by Rejie May M. Cuabo, Katherine F. Gabia et al. [animorepository.dlsu.edu.ph]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Alliin's Dichotomous Influence on the PI3K-AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliin, a sulfoxide (B87167) compound derived from garlic (Allium sativum), and its more bioactive metabolite, allicin (B1665233), have garnered significant scientific interest for their diverse pharmacological activities. A critical molecular target underlying these effects is the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a central regulator of cellular processes including growth, proliferation, survival, and metabolism. This technical guide synthesizes the current understanding of how this compound and allicin modulate this pathway, revealing a complex, context-dependent mechanism of action. Evidence suggests a dichotomous role, with these compounds exhibiting both inhibitory and activating effects on PI3K-AKT signaling, depending on the cellular environment and pathological condition. This document provides an in-depth analysis of these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid researchers and professionals in the field of drug discovery and development.

Introduction: The PI3K-AKT Signaling Pathway

The PI3K-AKT signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular signals, including growth factors and hormones.[1][2] Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3][4] PIP3 acts as a second messenger, docking and activating downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1] Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions such as cell cycle progression, apoptosis, and glucose metabolism.[5] Dysregulation of the PI3K-AKT pathway is a hallmark of numerous diseases, including cancer, diabetes, cardiovascular disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[5][6][7]

This compound and Allicin: A Dual Role in PI3K-AKT Modulation

Current research indicates that this compound and its derivative allicin can either activate or inhibit the PI3K-AKT pathway, a seemingly contradictory effect that is highly dependent on the specific cellular context and the physiological or pathological state being investigated.

Inhibition of the PI3K-AKT Pathway

In the context of cancer and metabolic disorders like obesity, this compound and allicin predominantly act as inhibitors of the PI3K-AKT pathway. This inhibitory action is central to their anti-proliferative, pro-apoptotic, and anti-adipogenic effects.

-

In Cancer: Allicin has been shown to inhibit the invasion of lung adenocarcinoma cells by reducing the activity of the PI3K/AKT signaling pathway.[8][9] This leads to an altered balance between matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[8][9] Specifically, allicin suppresses the phosphorylation of AKT in a concentration-dependent manner.[8] In gastric cancer cells, allicin has been found to reduce the expression of p-PI3K and p-Akt.[10] Studies on osteosarcoma cells also indicate that allicin induces apoptosis by inactivating the PI3K/Akt/mTOR pathway.[11] Furthermore, allicin has been observed to downregulate the PI3K/Akt/NF-κB pathway, which is crucial for mediating inflammatory responses that can contribute to cancer progression.[10]

-

In Metabolic Disease: this compound has demonstrated anti-adipogenic activity by downregulating the expression of PI3K and Akt.[12][13] This suppression of the PI3K-AKT pathway leads to a decrease in the expression of key adipogenic transcription factors such as C/EBP α and PPAR γ, thereby inhibiting adipocyte differentiation.[12]

Activation of the PI3K-AKT Pathway

Conversely, in scenarios of cellular stress, such as ischemia-reperfusion injury and neurotoxicity, this compound and allicin can activate the PI3K-AKT pathway, which in these contexts, promotes cell survival and cytoprotection.

-

In Cardiovascular Disease: Allicin has been reported to protect against myocardial ischemia-reperfusion injury by activating the PI3K/AKT pathway.[14][15] This activation is associated with increased angiogenesis.[14][15] Furthermore, allicin can attenuate pathological cardiac hypertrophy by activating the PI3K/Akt/mTOR signaling pathway, which in turn inhibits excessive autophagy.[16] In diabetic donor coronary artery endothelial cells, allicin stimulates the phosphorylation of eNOS via a PI3K-dependent mechanism, suggesting a role in improving vascular function.[17]

-

In Neuroprotection: Allicin has shown neuroprotective effects against traumatic brain injury by increasing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[18][19][20] This activation of the Akt/eNOS pathway contributes to anti-inflammatory and anti-oxidative activities.[18][19]

-

In Skin Protection: In UVB-induced photodamage of keratinocytes, allicin has been found to activate the PI3K/Akt pathway, which contributes to its protective effects by inhibiting NLRP3 inflammasomes.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on the interaction of this compound and allicin with the PI3K-AKT pathway.

| Compound | System/Model | Parameter | Value | Reference |

| This compound | Molecular Docking | Binding Energy with PI3K | -5.95 Kcal/Mol | [23] |

| This compound | Molecular Docking | Binding Energy with Rheb | -3.24 kcal/mol | [23] |

| Allicin | Lung Adenocarcinoma Cells (H1299) | Inhibition of AKT phosphorylation | Concentration-dependent | [8] |

| Allicin | Gastric Cancer Cells (SGC-7901) | Concentration for effect | 10 µg/mL | [10] |

| Allicin | Non-Small Cell Lung Cancer Cells (A549 & H1299) | Effective Concentrations | 15.0 and 20.0 µM | [10] |

| This compound | 3T3-L1 Adipocytes | Effective Concentration for PI3K/Akt reduction | 40 µg/ml | [12] |

| Allicin | UVB-induced Keratinocytes | Concentration for PI3K/Akt activation | 25 μM | [21] |

| Allicin | Traumatic Brain Injury in Rats | Effective Doses for neuroprotection | 10 and 50mg/kg | [18][20] |

| Allicin | Myocardial Ischemia/Reperfusion in Mice | Injected Dose | 5 mg/ml | [14][15] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are synthesized methodologies for key experiments cited in the literature.

Western Blot Analysis for PI3K-AKT Pathway Proteins

This protocol is a standard method to quantify the expression and phosphorylation status of proteins in the PI3K-AKT pathway.

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound or allicin for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and other downstream targets overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

-

In Vitro Cell Invasion Assay (Transwell Assay)

This method is used to assess the effect of this compound or allicin on the invasive potential of cancer cells.

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

-

Transwell Setup:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed the starved cells in the upper chamber in serum-free medium containing different concentrations of this compound or allicin.

-

Add medium supplemented with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

-

Incubation:

-

Incubate the Transwell plates for a period that allows for cell invasion (e.g., 24-48 hours).

-

-

Analysis:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

-

Molecular Docking

This computational method is employed to predict the binding affinity and interaction between a ligand (this compound) and a protein (PI3K, Akt).

-

Preparation of Protein and Ligand Structures:

-

Retrieve the 3D structures of the target proteins (e.g., PI3K, Akt) from the Protein Data Bank (PDB).

-

Obtain the 3D structure of this compound from a chemical database or draw it using molecular modeling software.

-

-

Docking Simulation:

-

Use docking software such as AutoDock.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (grid box) on the protein.

-

Perform the docking simulation using a genetic algorithm (e.g., Lamarckian Genetic Algorithm) to explore possible binding conformations.

-

-

Analysis of Results:

-

Analyze the docking results to identify the lowest binding energy, which indicates the most stable binding conformation.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound/Allicin's dual effect on the PI3K-AKT pathway.

Caption: Workflow for Western Blot analysis.

Caption: Workflow for in vitro cell invasion assay.

Conclusion and Future Directions

This compound and its metabolite allicin exhibit a remarkable plasticity in their modulation of the PI3K-AKT signaling pathway. Their ability to inhibit this pathway in cancer and metabolic disease models underscores their therapeutic potential in these areas. Conversely, their activation of the same pathway in the context of cellular protection highlights their potential in treating conditions involving ischemic and oxidative stress. This dual functionality necessitates a careful and context-specific approach to their development as therapeutic agents.

Future research should focus on elucidating the precise molecular mechanisms that determine whether this compound and allicin activate or inhibit the PI3K-AKT pathway. Investigating the role of specific cellular receptors, downstream effectors, and potential off-target interactions will be crucial. Furthermore, well-designed in vivo studies are needed to translate the current in vitro findings into clinically relevant applications, paving the way for the development of novel therapies based on these promising natural compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allicin inhibits the invasion of lung adenocarcinoma cells by altering tissue inhibitor of metalloproteinase/matrix metalloproteinase balance via reducing the activity of phosphoinositide 3-kinase/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allicin inhibits the invasion of lung adenocarcinoma cells by altering tissue inhibitor of metalloproteinase/matrix metalloproteinase balance via reducing the activity of phosphoinositide 3-kinase/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allicin and Cancer Hallmarks [mdpi.com]

- 11. Allicin Inhibits Osteosarcoma Growth by Promoting Oxidative Stress and Autophagy via the Inactivation of the lncRNA MALAT1-miR-376a-Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits adipocyte differentiation by downregulating Akt expression: Implications for metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits adipocyte differentiation by downregulating Akt expression: Implications for metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allicin protects against myocardial I/R by accelerating angiogenesis via the miR-19a-3p/PI3K/AKT axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allicin protects against myocardial I/R by accelerating angiogenesis via the miR-19a-3p/PI3K/AKT axis | Aging [aging-us.com]

- 16. Allicin attenuates pathological cardiac hypertrophy by inhibiting autophagy via activation of PI3K/Akt/mTOR and MAPK/ERK/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DigitalCommons@PCOM - Research Day: Allicin stimulates phosphorylation of eNOS Ser1177 via a PI3K-dependent mechanism in type-I diabetic donor coronary artery endothelial cells [digitalcommons.pcom.edu]

- 18. Neuroprotective effect of allicin against traumatic brain injury via Akt/endothelial nitric oxide synthase pathway-mediated anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective effect of allicin against traumatic brain injury via Akt/endothelial nitric oxide synthase pathway-mediated anti-inflammatory and anti-oxidative activities - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 21. researchgate.net [researchgate.net]

- 22. Allicin attenuates UVB-induced photodamage of keratinocytes by inhibiting NLRP3 inflammasomes and activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. texilajournal.com [texilajournal.com]

Alliin as a Potential Activator of the Keap1-Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of alliin as a potential activator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct activation by this compound is not supported by current evidence, its role as a stable precursor to the highly reactive and potent Nrf2 activator, allicin (B1665233), is well-documented. This guide will elucidate the enzymatic conversion of this compound to allicin, detail the mechanisms by which allicin modulates the Keap1-Nrf2 pathway, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating this pathway. The content is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of garlic-derived organosulfur compounds in diseases associated with oxidative stress.

Introduction: this compound and its Bioactive Counterpart, Allicin

This compound (S-allyl cysteine sulfoxide) is a non-proteinogenic amino acid and a major organosulfur compound found in intact garlic (Allium sativum).[1] In its native state, this compound is biologically stable. However, when garlic cloves are crushed, chopped, or otherwise damaged, the enzyme alliinase, which is physically separated from this compound in the intact plant cells, comes into contact with this compound.[1][2] This enzymatic reaction rapidly converts this compound into allicin (diallyl thiosulfinate), the compound responsible for garlic's pungent aroma and many of its biological activities.[1][3]

Allicin is a highly reactive and unstable molecule that readily interacts with cellular thiols, such as those in glutathione (B108866) and cysteine residues of proteins.[1] It is this reactivity that is believed to be the basis for its bioactivity, including its ability to modulate the Keap1-Nrf2 pathway. Due to allicin's instability, this compound is often considered the key precursor for delivering the therapeutic effects of allicin.[4][5]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.

Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds like allicin, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[7] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), proteins involved in glutathione synthesis, and other detoxification enzymes.[7]

Mechanism of Action: From this compound to Nrf2 Activation

The activation of the Keap1-Nrf2 pathway by this compound is an indirect process, mediated by its conversion to allicin.

Enzymatic Conversion of this compound to Allicin

The conversion of this compound to allicin is a rapid enzymatic process.[2] The optimal conditions for alliinase activity are a pH of around 7 and a temperature of approximately 35°C.[8] The reaction is initiated by tissue damage, which allows the enzyme alliinase to access its substrate, this compound.[1]

Allicin-Mediated Nrf2 Activation

Allicin is an electrophilic compound that can react with the cysteine residues on Keap1.[1] This interaction is thought to be the primary mechanism by which allicin activates the Nrf2 pathway. The modification of Keap1 by allicin prevents the ubiquitination and degradation of Nrf2, leading to its nuclear accumulation and the subsequent transcription of ARE-dependent genes.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Alliin Supplements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, bioavailability, and underlying molecular mechanisms of oral alliin supplements. This compound, a stable sulfur-containing compound found in garlic, is the precursor to the highly reactive and biologically active molecule, allicin (B1665233). The therapeutic potential of garlic supplements is largely attributed to the in vivo formation of allicin from this compound.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways involved.

Pharmacokinetics of Oral this compound Supplements

The pharmacokinetic profile of this compound is intrinsically linked to its rapid enzymatic conversion to allicin and allicin's subsequent instability. Direct measurement of this compound in human plasma following oral supplementation is challenging and not widely reported in the literature. Consequently, the bioavailability of this compound is often indirectly assessed by measuring the concentration of allicin's primary metabolite, allyl methyl sulfide (B99878) (AMS), in exhaled breath.[2][3]

Absorption and Bioavailability

Upon ingestion, this compound is released from the supplement matrix. For allicin to be formed, the enzyme alliinase, which is also present in garlic supplements, must be active.[4] The acidic environment of the stomach can inactivate alliinase, significantly impacting the conversion of this compound to allicin and, therefore, the bioavailability.[2]

Enteric-coated tablets are designed to bypass the stomach and release their contents in the more neutral pH of the intestine, which can lead to higher allicin bioavailability.[5] However, the presence of food, particularly high-protein meals, can delay gastric emptying and affect the disintegration of these tablets, thereby reducing allicin bioavailability.[2][6] Non-enteric tablets and capsules deliver this compound to the stomach, where the extent of allicin formation depends on the transient pH changes influenced by food intake.[2]

The bioavailability of allicin from various garlic supplements, measured as the area under the concentration-time curve (AUC) of breath AMS, has been shown to be highly variable, ranging from 22% to 111% depending on the formulation and food co-administration.[2][6]

Distribution

Direct data on the distribution of this compound in humans is limited. However, studies in rats using 35S-labeled this compound showed rapid absorption and distribution, with maximum blood levels reached within 10 minutes of oral administration.[7] Following its formation, allicin is lipid-soluble and can readily cross cell membranes.[8] Animal studies with labeled allicin show distribution to various organs, with notable accumulation in the cartilage of the vertebral column and ribs, as well as the mucosa of the airways and pharynx.[7]

Metabolism (Biotransformation)

The metabolism of orally administered this compound is a multi-step process, beginning with its conversion to allicin.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Desorption GC/MS identification and quantification of VOCs in the breath - SRA Instruments [srainstruments.com]

- 3. Allicin Bioavailability and Bioequivalence from Garlic Supplements and Garlic Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. owlstonemedical.com [owlstonemedical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

Health benefits and applications of Alliin in nutraceuticals

An In-depth Technical Guide to the Health Benefits and Applications of Alliin in Nutraceuticals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S-allyl-L-cysteine sulfoxide), a stable organosulfur compound found in fresh garlic (Allium sativum), serves as the precursor to the highly reactive and biologically active molecule, allicin (B1665233). The enzymatic conversion of this compound to allicin, triggered by tissue damage, is central to garlic's therapeutic properties. While allicin is credited with a wide array of health benefits, the stability and bioavailability of this compound make it a critical component for the formulation of effective nutraceuticals. This guide provides a comprehensive technical overview of the chemistry, health benefits, mechanisms of action, and applications of this compound and its derivatives. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biochemical pathways and workflows to support further research and development in the field.

The Chemistry of this compound and Allicin: Formation and Stability

Garlic's medicinal effects are not present in an intact clove but are initiated upon crushing or cutting. This action brings the stable precursor, this compound, located in the cytoplasm, into contact with the enzyme alliinase, which is stored in the vacuole.

1.1 Enzymatic Conversion

Alliinase rapidly catalyzes the hydrolysis of this compound into allylsulfenic acid. Two molecules of this unstable intermediate then spontaneously condense to form one molecule of allicin (diallyl thiosulfinate), the compound responsible for the characteristic odor and many of the biological activities of fresh garlic.[1][2]

1.2 Chemical Stability

A critical factor in nutraceutical development is the stability of the active compounds. This compound is a relatively stable molecule. In contrast, allicin is highly unstable and volatile, with a short half-life, readily decomposing into other organosulfur compounds like diallyl sulfides.[3][4][5] This instability presents a significant challenge for manufacturing and ensuring consistent dosage in garlic supplements.[4] Consequently, many formulations are designed to protect the alliinase enzyme and deliver a specific "allicin potential" or "allicin yield," which is realized upon ingestion when the powder is hydrated.[6]

Health Benefits and Mechanisms of Action

The biological effects of garlic are primarily attributed to allicin and its subsequent transformation products. These compounds modulate a variety of cellular signaling pathways.

2.1 Cardiovascular Health

Garlic-derived compounds have demonstrated significant cardioprotective effects. Clinical studies using standardized garlic preparations have shown reductions in total cholesterol, LDL cholesterol, and blood pressure.[2][7][8][9]

-

Mechanism: Allicin and its metabolites contribute to vasorelaxation, in part through the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule that relaxes smooth muscle cells.[10] It also inhibits platelet aggregation, which is crucial for preventing thrombus formation.[11][12] Furthermore, this compound itself has been shown to improve hyperlipidemia by regulating genes involved in steroid biosynthesis and triglyceride metabolism, such as Sqle and Cel.[13] In individuals with hypercholesterolemia, a daily intake of 9.6 mg of allicin led to a 4.2% reduction in total cholesterol and a 6.6% reduction in LDL-C.[14]

2.2 Antimicrobial Activity

Allicin exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi, parasites, and viruses.[3][10][15]

-

Mechanism: The primary antimicrobial action of allicin involves its chemical reaction with thiol (sulfhydryl) groups of various enzymes.[11][15] By modifying cysteine residues in essential microbial proteins, such as thioredoxin reductase and RNA polymerase, allicin disrupts vital metabolic processes, leading to the inhibition of microbial growth or cell death.[1][15]

2.3 Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. This compound and allicin have demonstrated potent anti-inflammatory properties.[16] Studies show allicin can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various disease models, including pulmonary arterial hypertension and osteoarthritis.[17][18]

-

Mechanism: Allicin exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes.[11][12] It can also suppress other inflammatory pathways, including the TLR4/MyD88 and mitogen-activated protein kinase (MAPK) pathways like p38 and JNK.[12]

References

- 1. Garlic Revisited: Antimicrobial Activity of Allicin-Containing Garlic Extracts against Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Composition, Stability, and Bioavailability of Garlic Products Being Used in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How Allicin Might Boost Your Health Naturally [verywellhealth.com]

- 9. researchgate.net [researchgate.net]

- 10. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Allicin? [synapse.patsnap.com]

- 12. Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic potentials of allicin in cardiovascular disease: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory Effect of Allicin Associated with Fibrosis in Pulmonary Arterial Hypertension | MDPI [mdpi.com]

- 18. Frontiers | Mini-review: The health benefits and applications of allicin [frontiersin.org]

Alliin's Potential as an Anticarcinogenic Agent: A Technical Guide for Researchers

Introduction